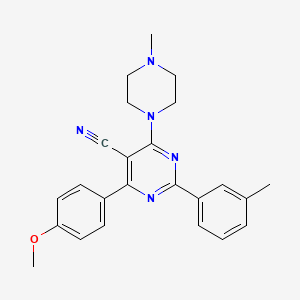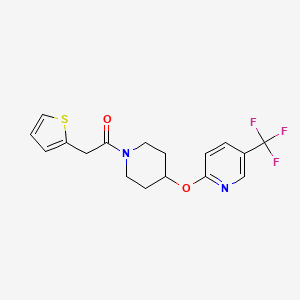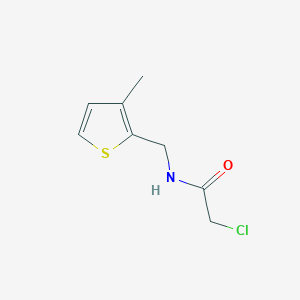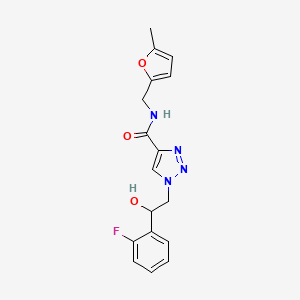
2-(1-methyl-1H-indol-3-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-methyl-1H-indol-3-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide, also known as MPAA, is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of neuroscience. MPAA is a synthetic compound that was first synthesized in 2010 by a team of researchers led by Dr. John A. Ellman at the California Institute of Technology. Since then, MPAA has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : The compound has been involved in various synthesis techniques, such as the cyclocondensation of N′-substituted benzylidene-2-(3′-substituted phenyl-spiro[3H-indole-3,2′-thiazolidine]-2,4-(1H)-dione-1-yl)acetohydrazide with thiolactic acid (Saxena et al., 2011).
Biological Activities
- Antioxidant Properties : The compound has been studied for its antioxidant properties, showing considerable activity in methods like ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) (Gopi & Dhanaraju, 2020).
- Antimicrobial and Antioxidant Agents : Certain derivatives of the compound have been synthesized and showed potent antimicrobial activity against various bacteria and fungi, as well as good antioxidant activity (Naraboli & Biradar, 2017).
Pharmaceutical Applications
- Antiallergic Agents : Derivatives of the compound have been prepared as novel antiallergic compounds, with some showing significant potency in antiallergic activity tests (Menciu et al., 1999).
- Anti-Inflammatory Drug Design : The compound's derivative has been used in the design of anti-inflammatory drugs, with in silico modeling targeting the cyclooxygenase COX-1 and 2 domains (Al-Ostoot et al., 2020).
Miscellaneous Applications
- Carcinogen Model Studies : The compound has been used in the synthesis of a food-derived carcinogen model, contributing to studies in the field of toxicology (Rajagopal et al., 2003).
- Novel Synthetic Methods : The compound has been involved in developing new synthetic approaches for other medically significant compounds (Rádl et al., 2008).
Propriétés
IUPAC Name |
2-(1-methylindol-3-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-24-16-17(20-11-5-6-12-21(20)24)14-22(26)23-15-19-10-7-13-25(19)18-8-3-2-4-9-18/h2-6,8-9,11-12,16,19H,7,10,13-15H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRHXUDXIALHKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3CCCN3C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-indol-3-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Ethoxyphenyl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one](/img/structure/B2370241.png)


![Spiro[adamantane-2,3'-indole]-2'-amine hydrochloride](/img/structure/B2370246.png)

![4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2370250.png)
![N-1,3-benzodioxol-5-yl-1-[(3-chlorobenzyl)oxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2370251.png)


![3-(1-(2-(1H-pyrrol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2370258.png)


